(3-Acetyl-5-cyanophenyl)boronic acid
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Overview
Description
(3-Acetyl-5-cyanophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetyl and cyano groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-5-cyanophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction proceeds smoothly at room temperature, yielding the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-5-cyanophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Derivatives: Formed via nucleophilic substitution reactions
Scientific Research Applications
(3-Acetyl-5-cyanophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Acetyl-5-cyanophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic aryl or vinyl halide to form the final product .
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylboronic acid: Similar structure but lacks the acetyl group.
3-Acetylphenylboronic acid: Similar structure but lacks the cyano group.
4-Formylphenylboronic acid: Similar boronic acid derivative with a formyl group instead of acetyl and cyano groups.
Uniqueness
(3-Acetyl-5-cyanophenyl)boronic acid is unique due to the presence of both acetyl and cyano groups on the phenyl ring. This combination of functional groups provides distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. The compound’s versatility makes it a valuable tool in organic synthesis and scientific research .
Properties
Molecular Formula |
C9H8BNO3 |
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Molecular Weight |
188.98 g/mol |
IUPAC Name |
(3-acetyl-5-cyanophenyl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-4,13-14H,1H3 |
InChI Key |
ZPKXIQRAXWHYHF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)C)C#N)(O)O |
Origin of Product |
United States |
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